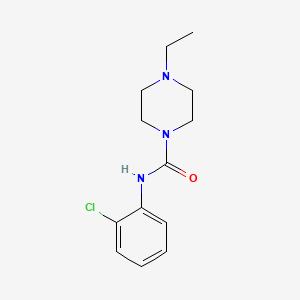
N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as MP-124, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It is a pyrazolopyrimidine-based compound that has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine involves the inhibition of several kinases that are involved in the progression of various diseases. It has been shown to inhibit the activity of JAK2, FLT3, and c-Met kinases. These kinases are involved in the regulation of cell growth, differentiation, and survival. The inhibition of these kinases by N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in lab experiments include its specificity for several kinases, its ability to inhibit cell proliferation, and its potential therapeutic applications in various diseases. However, the limitations of using N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in lab experiments include its multi-step synthesis process, its cost, and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine. One direction is to investigate its potential therapeutic applications in other diseases such as autoimmune diseases and viral infections. Another direction is to optimize the synthesis process of N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine to reduce the cost and increase the yield. Additionally, further studies are needed to investigate the potential toxicity of N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in humans.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is a pyrazolopyrimidine-based compound that has shown potential in the treatment of various diseases. The compound has been extensively studied for its biochemical and physiological effects, mechanism of action, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential therapeutic applications of N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine in various diseases.
Synthesemethoden
The synthesis of N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine involves the condensation reaction of 4-methoxyaniline and 1H-pyrazole-1-carboxaldehyde, followed by the reaction with 2,4,6-trichloropyrimidine. The final product is obtained after purification by column chromatography. The synthesis of N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is a multi-step process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in cancer therapy, neurodegenerative diseases, and inflammation. The compound has been shown to inhibit the activity of several kinases that are involved in the progression of these diseases.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-6-pyrazol-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-20-12-5-3-11(4-6-12)18-13-9-14(16-10-15-13)19-8-2-7-17-19/h2-10H,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUNSXZLLXLOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5339682 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


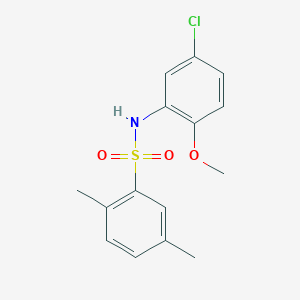

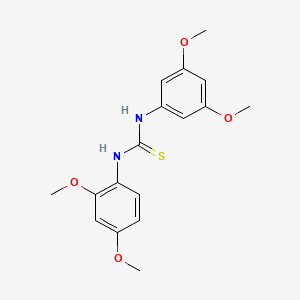
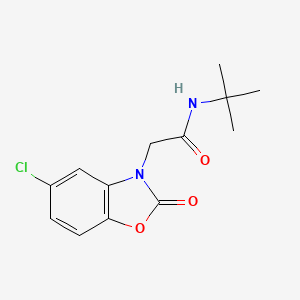
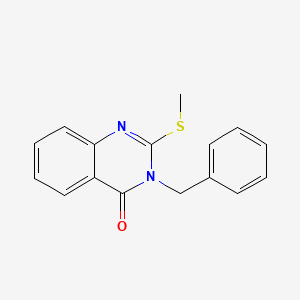

![N-{4-[(benzylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5753896.png)
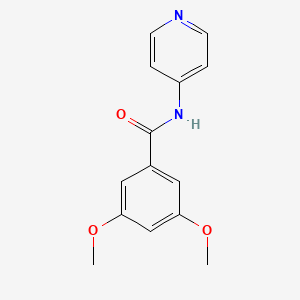
![methyl 2-methyl-3-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5753912.png)

![3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5753931.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5753938.png)
